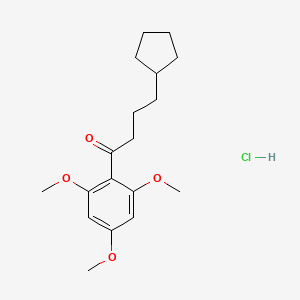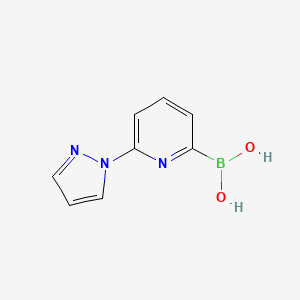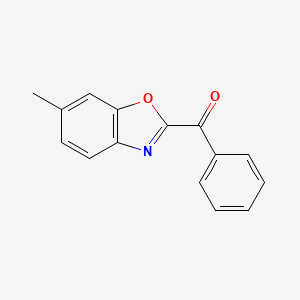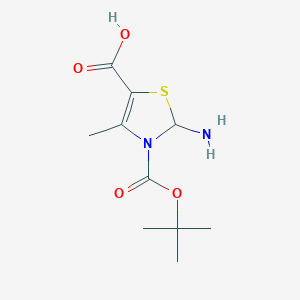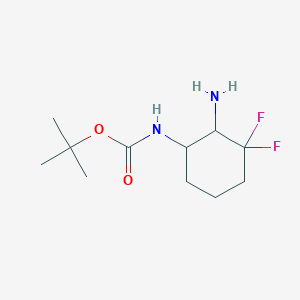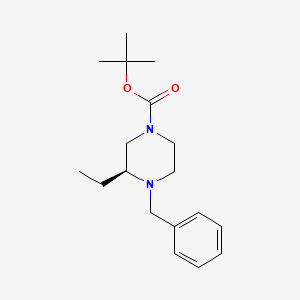
(S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a tert-butyl group, a benzyl group, and an ethyl group attached to the piperazine ring
准备方法
The synthesis of (S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using ethyl bromide.
Incorporation of the tert-Butyl Group: The tert-butyl group is typically introduced through a reaction with tert-butyl chloroformate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
(S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
(S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications, including neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
(S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate can be compared with other similar piperazine derivatives, such as:
tert-Butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate: This compound has a hydroxymethyl group instead of an ethyl group, which may result in different chemical and biological properties.
tert-Butyl 4-benzylpiperazine-1-carboxylate:
Benzylpiperazine: A simpler derivative without the tert-butyl and ethyl groups, commonly studied for its psychoactive properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C18H28N2O2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
tert-butyl (3S)-4-benzyl-3-ethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-5-16-14-20(17(21)22-18(2,3)4)12-11-19(16)13-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3/t16-/m0/s1 |
InChI 键 |
ZRUGBEIDHHLPCQ-INIZCTEOSA-N |
手性 SMILES |
CC[C@H]1CN(CCN1CC2=CC=CC=C2)C(=O)OC(C)(C)C |
规范 SMILES |
CCC1CN(CCN1CC2=CC=CC=C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


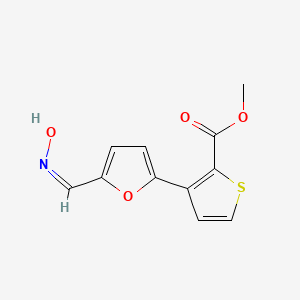

![CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester](/img/structure/B14113441.png)
![(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B14113448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14113456.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113468.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14113479.png)

